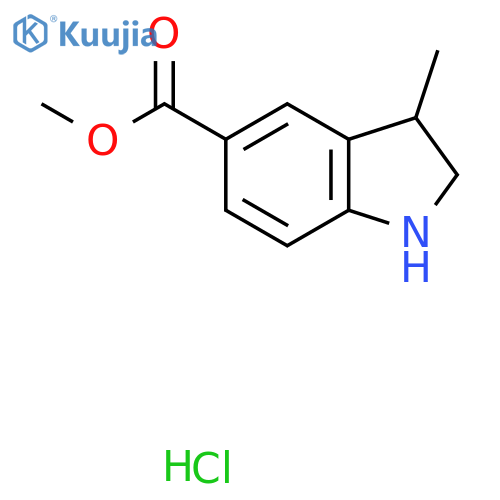Cas no 2247105-39-9 (Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride)

2247105-39-9 structure
商品名:Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2247105-39-9
- methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride
- Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride
- Z3371448060
- EN300-6489607
-
- インチ: 1S/C11H13NO2.ClH/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H
- InChIKey: KEGJFGZGQPVNGE-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C(C1C=CC2=C(C=1)C(C)CN2)=O
計算された属性
- せいみつぶんしりょう: 227.0713064g/mol
- どういたいしつりょう: 227.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6489607-0.5g |
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride |
2247105-39-9 | 95% | 0.5g |
$847.0 | 2023-05-29 | |
| Enamine | EN300-6489607-2.5g |
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride |
2247105-39-9 | 95% | 2.5g |
$2127.0 | 2023-05-29 | |
| 1PlusChem | 1P028QSS-50mg |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 50mg |
$363.00 | 2024-05-25 | |
| 1PlusChem | 1P028QSS-100mg |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 100mg |
$527.00 | 2024-05-25 | |
| 1PlusChem | 1P028QSS-5g |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 5g |
$3952.00 | 2024-05-25 | |
| 1PlusChem | 1P028QSS-250mg |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 250mg |
$727.00 | 2024-05-25 | |
| Aaron | AR028R14-1g |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 1g |
$1519.00 | 2025-02-16 | |
| Aaron | AR028R14-250mg |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 250mg |
$765.00 | 2025-02-16 | |
| Aaron | AR028R14-5g |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 5g |
$4353.00 | 2023-12-15 | |
| Aaron | AR028R14-10g |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 10g |
$6443.00 | 2023-12-15 |
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
2247105-39-9 (Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride) 関連製品
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
